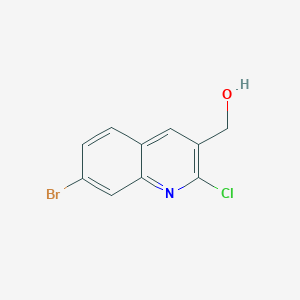

(7-Bromo-2-chloroquinolin-3-yl)methanol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern chemical research, particularly in the realm of drug discovery and development. Its rigid structure and ability to interact with a wide array of biological targets have led to its incorporation into numerous approved therapeutic agents. The quinoline nucleus is a key pharmacophore in drugs with diverse activities, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., topotecan) properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles to enhance efficacy and selectivity. This inherent adaptability has cemented the quinoline scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the design and synthesis of new bioactive molecules.

Strategic Importance of Halogenation (Bromo, Chloro) and Hydroxymethyl Substitution on the Quinoline Nucleus for Synthetic Design

The introduction of halogen atoms (bromine and chlorine) and a hydroxymethyl group onto the quinoline nucleus is a strategic approach to augment its synthetic utility. Halogenation at specific positions provides key reactive handles for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks. The bromine atom at the 7-position and the chlorine atom at the 2-position of the quinoline ring in (7-Bromo-2-chloroquinolin-3-yl)methanol exhibit differential reactivity, allowing for selective and sequential functionalization.

The hydroxymethyl group at the 3-position further enhances the synthetic potential of the molecule. This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast array of subsequent chemical transformations. Alternatively, the hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions or participate in ether and ester formation. The presence of these three distinct functional groups in a single molecule makes it a highly valuable and versatile building block for the synthesis of diverse and complex quinoline derivatives.

The strategic placement of these functional groups is often achieved through multi-step synthetic sequences, frequently starting from substituted anilines. For instance, the Vilsmeier-Haack reaction is a common method to introduce the formyl group at the 3-position and the chloro group at the 2-position of the quinoline ring from an appropriate acetanilide (B955) precursor. Subsequent reduction of the formyl group then yields the desired hydroxymethyl functionality.

Overview of this compound as a Key Research Compound and Synthetic Intermediate

This compound stands out as a key research compound and a pivotal synthetic intermediate due to the unique combination of its functional groups. While detailed research explicitly focused on this specific molecule is not extensively documented in publicly available literature, its potential as a building block can be inferred from the well-established reactivity of its constituent parts.

The primary utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex, polyfunctional quinoline derivatives. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols. The bromo group at the 7-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group at the 3-position can be transformed into a variety of other functional groups, as previously mentioned.

This trifunctional nature allows for a modular and divergent synthetic approach. A researcher can selectively react one functional group while leaving the others intact for subsequent transformations. For example, a Suzuki coupling could be performed at the 7-position, followed by a nucleophilic substitution at the 2-position, and finally, oxidation of the hydroxymethyl group at the 3-position. This stepwise functionalization is a powerful strategy for creating libraries of structurally diverse quinoline derivatives for biological screening or materials science applications. The synthesis of this key intermediate typically involves the reduction of its corresponding aldehyde, 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717), using a suitable reducing agent such as sodium borohydride (B1222165). rsc.org

Compound Information Tables

Below are tables detailing the physicochemical and representative spectroscopic data for this compound and its immediate precursor.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₁₀H₇BrClNO | 272.53 | 1017403-71-2 | Not available |

| 7-Bromo-2-chloroquinoline-3-carbaldehyde | C₁₀H₅BrClNO | 270.51 | 136812-31-2 | 186-188 researchgate.net |

Table 2: Representative Spectroscopic Data

| Compound Name | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |

| This compound | Not available | Not available | Not available |

| 7-Bromo-2-chloroquinoline-3-carbaldehyde | Not available | Not available | Not available |

Structure

3D Structure

Properties

IUPAC Name |

(7-bromo-2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPCFZZHNNREOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640647 | |

| Record name | (7-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017403-71-2 | |

| Record name | (7-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1017403-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Pathways of 7 Bromo 2 Chloroquinolin 3 Yl Methanol

Transformations Involving the Primary Hydroxymethyl Group

The primary alcohol functionality at the C3 position is a key site for introducing a variety of functional groups through esterification, etherification, oxidation, and substitution reactions.

The primary alcohol of (7-Bromo-2-chloroquinolin-3-yl)methanol can be readily converted into its corresponding esters and ethers through standard synthetic methodologies.

Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Steglich esterification, which utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation, particularly with carboxylic acids. medcraveonline.com This method avoids the harsh conditions associated with using acid chlorides and is compatible with the sensitive quinoline (B57606) core.

Etherification: Williamson ether synthesis provides a classical route to ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Alternatively, modern chemoselective methods can be employed. For instance, procedures developed for the etherification of benzyl (B1604629) alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst in methanol (B129727) or ethanol (B145695) can be adapted for this system. organic-chemistry.orgresearchgate.net Such methods offer the advantage of mild conditions and selectivity for the benzylic-type alcohol of the quinoline methanol derivative.

The primary hydroxymethyl group can be selectively oxidized to afford either the corresponding aldehyde (7-bromo-2-chloroquinoline-3-carbaldehyde) or carboxylic acid (7-bromo-2-chloroquinoline-3-carboxylic acid), depending on the oxidant and conditions employed.

The synthesis of the aldehyde is a crucial transformation, as this functional group is a versatile handle for further modifications. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid or reaction with the quinoline ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) or isoquinolinium chlorochromate (IQCC) suspended in a non-polar solvent like dichloromethane (B109758) are effective for this conversion. niscpr.res.inresearchgate.net More modern methods, including titanocene-mediated photocatalysis, have also been shown to cleave related quinoline methanol structures to yield the corresponding aldehyde, demonstrating the feasibility of this transformation under photoredox conditions. acs.org

Further oxidation of the intermediate aldehyde to the carboxylic acid can be accomplished using stronger oxidizing agents. For example, treatment of related 2-chloro-3-formylquinolines with silver nitrite (B80452) in the presence of a base has been shown to yield the corresponding carboxylic acid, which can then be esterified or used in subsequent reactions. nih.gov

The Mitsunobu reaction provides an efficient pathway for the conversion of the primary alcohol into a variety of functional groups, most notably for the formation of C-N bonds through the N-alkylation of nitrogen nucleophiles. organic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds with an inversion of configuration, although this is not relevant for a primary alcohol. The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The alcohol is activated in situ by the Mitsunobu reagents, transforming the hydroxyl group into a good leaving group, which is then displaced by a suitable pronucleophile. organic-chemistry.org This method is particularly valuable for alkylating N-heterocycles and imides, which are sufficiently acidic to act as nucleophiles in this context. nih.govnih.gov

Research on the closely related (2-chloroquinolin-3-yl)methanol (B155800) has demonstrated its successful application in the regioselective N-alkylation of various N-heterocyclic compounds, including imidazole (B134444), benzimidazole, and pyrazole. researchgate.net The reaction proceeds under mild conditions in a solvent like tetrahydrofuran (B95107) (THF), yielding the desired N-alkylated products in good yields. This established reactivity strongly supports the applicability of the Mitsunobu reaction to this compound for similar transformations.

| Nucleophile (N-Heterocycle) | Reagents | Solvent | Yield (%) |

| Imidazole | PPh₃, DEAD | THF | 89 |

| Benzimidazole | PPh₃, DEAD | THF | 85 |

| 1,2,4-Triazole | PPh₃, DEAD | THF | 82 |

| Pyrazole | PPh₃, DEAD | THF | 86 |

| Indazole | PPh₃, DEAD | THF | 84 |

Table 1: Example yields for the Mitsunobu N-alkylation of the analogous (2-chloroquinolin-3-yl)methanol with various N-heterocycles. Data sourced from studies on analogous compounds. researchgate.net

Reactions at the Halogenated Centers (Bromine at C7, Chlorine at C2)

The two halogen substituents on the quinoline ring exhibit differential reactivity, allowing for selective and sequential functionalization. The C7-Br bond is generally more susceptible to palladium-catalyzed cross-coupling reactions, while the C2-Cl bond is activated towards nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In dihalogenated systems like this compound, regioselectivity is a key consideration. The relative reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle typically follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl. wikipedia.org

Consequently, the C7-Br bond is expected to react selectively over the C2-Cl bond under carefully controlled palladium catalysis. This allows for the introduction of a diverse range of substituents at the C7 position via reactions such as the Suzuki, Stille, and other related couplings, while leaving the C2-Cl position intact for subsequent modification. Studies on similarly polyhalogenated heteroaromatic systems, such as 2,4,7-trichloroquinazoline, have established that regioselective cross-coupling can be achieved by exploiting the inherent differences in the reactivity of the C-X bonds at various positions. nih.gov

Suzuki Coupling: This reaction pairs the aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base, and it is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This reaction involves the coupling of the aryl halide with an organotin compound (stannane). wikipedia.org It is highly versatile and tolerant of many functional groups.

By performing a cross-coupling reaction under conditions optimized for C-Br activation, one could first introduce an aryl, heteroaryl, or alkyl group at the C7 position. The resulting 7-substituted-2-chloroquinolin-3-yl)methanol could then be subjected to a second, more forcing cross-coupling reaction or a different class of reaction at the C2-Cl position.

| Coupling Reaction | Typical Organometallic Reagent | Key Features | Expected Regioselectivity |

| Suzuki | R-B(OH)₂ | Mild conditions, low toxicity of reagents | Preferential reaction at C7-Br |

| Stille | R-Sn(Alkyl)₃ | High functional group tolerance | Preferential reaction at C7-Br |

| Kumada | R-MgBr (Grignard) | Highly reactive nucleophiles | Preferential reaction at C7-Br |

| Hiyama | R-Si(OR')₃ | Activated by fluoride (B91410) source | Preferential reaction at C7-Br |

Table 2: Overview of common palladium-catalyzed cross-coupling reactions and their expected regioselectivity for this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline core, particularly at the C2 position. The chlorine atom at C2 is significantly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orglibretexts.org This is analogous to the reactivity of 2-chloropyridines. youtube.com

In contrast, the C7-Br position is not similarly activated and is therefore much less reactive towards SNAr. This difference in reactivity allows for the selective displacement of the C2-chloro group by a wide range of nucleophiles without affecting the C7-bromo substituent. Common nucleophiles used in these reactions include:

Amines (Amination): Primary and secondary amines react readily, often under thermal conditions or with base catalysis, to yield 2-aminoquinoline (B145021) derivatives.

Alkoxides (Alkoxylation): Sodium or potassium alkoxides can be used to replace the chlorine with an alkoxy group, forming 2-alkoxyquinolines.

Thiolates (Thiolation): Thiolates are effective nucleophiles for introducing sulfur-based functionalities at the C2 position.

This selective SNAr reaction provides a straightforward route to 2-substituted-7-bromoquinolin-3-yl)methanol derivatives, which can then be further elaborated using the remaining C7-Br bond or the hydroxymethyl group. oup.com

Halogen Exchange Reactions and Regioselective Functionalization

The presence of two distinct halogen atoms, a bromine at the C7 position and a chlorine at the C2 position, on the quinoline core of this compound allows for selective and sequential functionalization. The differing reactivity of the C-Br and C-Cl bonds is the basis for this regioselectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity enables the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for the regioselective functionalization of haloquinolines. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.orgwikipedia.orgnih.govresearchgate.net For instance, a Suzuki-Miyaura coupling would be expected to selectively occur at the C7 position.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound (Please note: This table is illustrative and based on general reactivity principles, as specific experimental data for this compound is not readily available.)

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (2-Chloro-7-phenylquinolin-3-yl)methanol |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | (2-Chloro-7-(4-methoxyphenyl)quinolin-3-yl)methanol |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | (2-Chloro-7-(thiophen-2-yl)quinolin-3-yl)methanol |

Similarly, the Sonogashira coupling with terminal alkynes would likely proceed at the C7 position. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgsoton.ac.ukbeilstein-journals.org The Buchwald-Hartwig amination offers a pathway to introduce nitrogen-based nucleophiles, again with a preference for the more reactive C-Br bond. nih.govwikipedia.orgnih.govlibretexts.orgresearchgate.net

Following the functionalization at the C7 position, the less reactive C2-chloro group can be targeted for substitution under more forcing conditions or by using catalyst systems known to activate aryl chlorides. This sequential approach allows for the synthesis of diverse, polysubstituted quinoline derivatives.

Nucleophilic aromatic substitution (SNAr) presents another avenue for functionalization. The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. Thiolates are effective nucleophiles for the displacement of halides on heteroaromatic rings. nih.govmdpi.comnih.govamanote.commdpi.com

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a site for electrophilic attack, leading to the formation of N-oxides or quinolinium salts.

The oxidation of the quinoline nitrogen to an N-oxide can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide group significantly alters the electronic properties of the quinoline ring, which in turn influences the regioselectivity of subsequent reactions. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This modification can activate different positions on the quinoline ring towards electrophilic or nucleophilic attack. For instance, N-oxidation can facilitate nucleophilic substitution at the C2 and C4 positions.

The quinoline nitrogen can be readily alkylated by reacting this compound with alkyl halides to form quinolinium salts. The quaternization of the nitrogen atom further activates the quinoline ring system towards nucleophilic attack. These quinolinium salts themselves can have applications as ionic liquids or as precursors for the synthesis of other functionalized quinolines.

Table 2: Representative Quaternization Reactions of a Quinoline Substrate (Please note: This table is illustrative and based on general reactivity principles.)

| Entry | Alkylating Agent | Solvent | Product |

| 1 | Methyl iodide | Acetonitrile | 7-Bromo-2-chloro-3-(hydroxymethyl)-1-methylquinolin-1-ium iodide |

| 2 | Benzyl bromide | DMF | 1-Benzyl-7-bromo-2-chloro-3-(hydroxymethyl)quinolin-1-ium bromide |

| 3 | Ethyl trifluoromethanesulfonate | Dichloromethane | 7-Bromo-2-chloro-3-(ethyl)-1-ethylquinolin-1-ium trifluoromethanesulfonate |

The formation of these salts enhances the electrophilicity of the quinoline ring, making both the C2 and C4 positions more susceptible to nucleophilic substitution.

Computational and Theoretical Investigations of Halogenated Quinoline Methanol Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can accurately predict a variety of molecular properties. While direct DFT studies on (7-Bromo-2-chloroquinolin-3-yl)methanol are not extensively available in the reviewed literature, analysis of closely related halogenated quinoline (B57606) derivatives provides a strong inferential basis for its electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also generally located across the aromatic rings, signifying the sites prone to nucleophilic attack. In a computational study of a similar compound, (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to analyze its electronic properties. rjptonline.org For many quinoline derivatives, the HOMO-LUMO energy gap is found to be in a range that suggests a balance of stability and reactivity, making them suitable candidates for various chemical transformations and biological interactions. nih.gov DFT studies on the parent molecule, quinoline, have shown a HOMO-LUMO energy gap of approximately -4.83 eV, indicating that charge transfer can readily occur within the molecule. scirp.org

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | -4.83 |

Data is for the parent quinoline molecule as a representative example. scirp.org

The electron density distribution in halogenated quinolines is significantly influenced by the presence of electronegative halogen atoms. The bromine and chlorine atoms in this compound are expected to draw electron density away from the quinoline core, creating regions of lower electron density around the carbon atoms to which they are attached. This inductive effect can influence the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com

For halogenated quinoline derivatives, the MEP maps generally show negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. mdpi.com The regions around the halogen atoms often exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding with nucleophiles. The hydroxyl group of the methanol (B129727) substituent would also present both hydrogen bond donor and acceptor sites.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. researchgate.net A molecule with a high chemical hardness and a low softness is generally more stable and less reactive. researchgate.net

Mechanistic Elucidation of Synthetic Transformations through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that can be difficult to observe experimentally.

While a specific computational study on the synthesis of this compound was not identified, computational methods are widely used to investigate the mechanisms of quinoline synthesis. rsc.orgnih.gov These studies often involve locating the transition state structures for each step of the reaction and calculating the activation energies. This information allows for the mapping of the entire reaction pathway and the identification of the rate-determining step. For instance, in transition-metal-catalyzed C-H functionalization reactions to form quinolines, DFT calculations can help to understand the role of the catalyst and the ligands in promoting the reaction. rsc.org

Many synthetic routes to substituted quinolines can potentially yield multiple isomers. Computational chemistry offers a means to predict the regioselectivity of these reactions. nih.govacs.org By calculating the energies of the possible intermediates and transition states leading to different products, the most favorable reaction pathway can be determined. For example, in electrophilic aromatic substitution reactions on the quinoline ring, the preferred position of substitution can be predicted by analyzing the charge distribution and the stability of the sigma complexes for substitution at different positions. researchgate.net The presence of the bromo and chloro substituents on the this compound backbone will significantly direct the regioselectivity of further chemical modifications.

Molecular Docking and Ligand-Based Computational Methods in Scaffold Design

The quinoline scaffold is a common feature in many biologically active molecules, and computational methods such as molecular docking are instrumental in the design of new therapeutic agents based on this framework. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In studies of quinoline derivatives as potential anticancer agents, molecular docking has been used to predict their binding modes within the active sites of various protein kinases. scielo.br These studies often reveal key interactions, such as hydrogen bonds and pi-stacking, between the quinoline core and the amino acid residues of the receptor. For example, in a study of quinoline-thiazole hybrids, docking simulations suggested that the derivatives could interact with the BCR-ABL1 tyrosine kinase enzyme, a target in chronic myeloid leukemia. scielo.br Similarly, quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase, with molecular docking studies guiding the synthesis of compounds with improved binding affinities. nih.govtubitak.gov.tr

Table 2: Representative Molecular Docking Results for Quinoline Derivatives Against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Quinoline Derivative 1 | -8.9 | Met318, Ile313 |

| Quinoline Derivative 2 | -8.5 | Thr315, Phe382 |

| Quinoline Derivative 3 | -7.2 | Glu286, Met318 |

Illustrative data from a study on quinoline-thiazole hybrids targeting the BCR-ABL1 Tyrosine Kinase. scielo.br

Ligand-based computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are also employed in the design of novel quinoline-based scaffolds. These methods build a statistical model that correlates the structural features of a series of compounds with their biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their molecular structures. neliti.comajchem-b.com For halogenated quinoline methanol derivatives, QSAR models provide a mathematical framework to correlate specific structural features with their therapeutic effects, thereby guiding the rational design of new, more potent agents. mdpi.com These models are instrumental in reducing the time and cost associated with the synthesis and screening of numerous compounds by prioritizing candidates with a higher probability of success. mdpi.com

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. neliti.com For quinoline derivatives, various molecular descriptors are calculated to quantify different aspects of their structure, such as steric, electronic, and hydrophobic characteristics. nih.gov These descriptors are then used to build predictive models through statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. nih.govjetir.orgbiointerfaceresearch.com

Several QSAR studies have been successfully applied to quinoline derivatives to elucidate the structural requirements for various biological activities, most notably antimalarial action. nih.govnih.gov These studies often employ 2D and 3D-QSAR approaches. 2D-QSAR models utilize descriptors that can be calculated from the 2D representation of the molecule, such as topological indices and connectivity properties. jetir.org In contrast, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by analyzing the 3D steric and electrostatic fields surrounding the molecules. nih.govnih.gov

For instance, a 3D-QSAR study on a series of quinoline derivatives might reveal that bulky substituents at a particular position on the quinoline ring are detrimental to activity, while electron-withdrawing groups at another position enhance it. This information is invaluable for medicinal chemists in designing new analogs. The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability. mdpi.comucm.es

A typical workflow for a QSAR study on halogenated quinoline methanol derivatives would involve:

Data Set Selection: A series of compounds with known biological activities is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are built and optimized, followed by the calculation of various physicochemical and structural descriptors.

Model Development: Statistical methods are used to establish a relationship between the descriptors and the biological activity.

Model Validation: The predictive ability of the model is assessed using compounds not included in the training set.

The insights gained from QSAR models, such as the importance of specific substitutions and their spatial arrangement, can be directly applied to the design of novel halogenated quinoline methanol derivatives, including compounds like this compound, to optimize their therapeutic potential.

Detailed Research Findings

Research into the QSAR of quinoline derivatives has yielded several statistically significant models that guide the development of new therapeutic agents. These studies often focus on antimalarial activity, a prominent therapeutic area for this class of compounds.

One study focusing on quinoline-based derivatives developed CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models to identify key structural requirements for antimalarial activity. nih.gov The statistical significance of these models was robust, as indicated by the validation parameters.

| Model | q² | r² | r²pred |

|---|---|---|---|

| CoMFA | 0.70 | 0.80 | 0.63 |

| CoMSIA | 0.69 | 0.79 | 0.61 |

| HQSAR | 0.80 | 0.80 | 0.72 |

q² (Cross-validated r²): An indicator of the internal predictive ability of the model.

r² (Non-cross-validated r²): A measure of the goodness of fit of the model.

r²pred (Predictive r² for the test set): An indicator of the external predictive ability of the model.

The contour maps generated from these models highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions in determining the antimalarial activity. nih.gov

In another comprehensive study, 2D and 3D-QSAR models were developed for a large dataset of 349 compounds with activity against P. falciparum. mdpi.comucm.es The resulting models demonstrated excellent predictive capacity.

| Model | r²test | MAE (Mean Absolute Error) |

|---|---|---|

| CoMFA | 0.878 | 1.2803 |

| CoMSIA | 0.876 | 0.7006 |

| 2D-QSAR | 0.845 | 0.4849 |

r²test: The coefficient of determination for the external test set.

MAE: A measure of the average magnitude of the errors in a set of predictions, without considering their direction.

These findings suggest that while all models were highly predictive, the CoMSIA and 2D-QSAR models showed a better predictive capacity with lower mean absolute errors. mdpi.comucm.es The experimental validation of newly synthesized compounds based on these models confirmed their accuracy in predicting biological activity. mdpi.comucm.es

Furthermore, QSAR studies on 4-anilinoquinoline-triazine hybrids identified key molecular descriptors that influence their antimalarial activity against pf-DHFR. nih.gov The developed model showed good correlation and predictive ability.

| Parameter | Value |

|---|---|

| R² (training set) | 0.70 |

| R² (test set) | 0.74 |

These studies collectively demonstrate the power of QSAR in elucidating the structure-activity relationships of quinoline derivatives. The generated models and the identified key structural features provide a solid foundation for the rational design of new and more effective halogenated quinoline methanol derivatives for various therapeutic applications.

Research Applications and Strategic Development of Halogenated Quinoline Scaffolds

(7-Bromo-2-chloroquinolin-3-yl)methanol as a Versatile Building Block in Organic Synthesis

The quinoline (B57606) ring system, particularly when substituted with halogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netnih.gov The presence of multiple, distinct functional groups on this compound—a bromine atom, a chlorine atom, and a primary alcohol—endows it with significant potential as a versatile building block for creating complex molecules. The bromine at the C7 position and chlorine at the C2 position can be selectively targeted by different types of reactions, such as cross-coupling and nucleophilic substitutions, respectively, while the methanol (B129727) group at C3 offers a handle for oxidation, esterification, or conversion to other functionalities.

The generation of chemical libraries with diverse molecular scaffolds is fundamental to modern drug discovery. The halogenated quinoline core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. Strategies for diversifying the quinoline scaffold often involve leveraging the reactivity of its substituents. nih.govnih.gov

For a molecule like this compound, diversification could be achieved through sequential, site-selective reactions. For instance, the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. This multi-handle approach enables the creation of a large library of analogues from a single starting compound for high-throughput screening.

Table 1: Potential Reactions for Scaffold Diversification

| Position | Functional Group | Potential Reaction Type | Example Reagents |

| C7 | Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst, base |

| C2 | Chloro | Nucleophilic Substitution | Amines, alkoxides, thiols |

| C3 | Methanol | Oxidation | PCC, DMP |

| C3 | Methanol | Etherification | Alkyl halides, base |

Molecular hybridization is a powerful strategy that combines two or more pharmacophores into a single molecule to create compounds with potentially enhanced activity or novel mechanisms of action. nih.gov The quinoline scaffold is a frequent component in such hybrids due to its well-established biological activities, including antimalarial and anticancer properties.

This compound is a suitable precursor for creating hybrid molecules. The C3 methanol group can act as a linker, connecting the quinoline core to another bioactive molecule. For example, it could be esterified with a carboxylic acid-containing drug or converted into an azide (B81097) for "click chemistry" reactions, a highly efficient method for joining molecular fragments. Research has shown the successful synthesis of quinoline-triazole hybrids, which are evaluated for activities such as antimalarial efficacy. nih.gov

Contributions to Methodological Advancements in Quinoline Chemistry

Advancements in synthetic methodology are often driven by the need to access complex, functionalized heterocyclic systems like quinolines. The development of efficient routes to compounds such as this compound and its subsequent chemical manipulation contribute to the broader field of synthetic chemistry.

Classic methods for quinoline synthesis, such as the Skraup and Conrad-Limpach reactions, have been refined over the years. nih.gov More modern approaches, including microwave-assisted synthesis and novel catalytic systems, have been developed to improve yields, reduce reaction times, and increase functional group tolerance. nih.gov The Vilsmeier-Haack reaction, for instance, is a key method for producing quinoline-3-carbaldehydes, which are direct precursors to 3-methanol derivatives like the title compound. nih.gov The synthesis of specifically substituted quinolines pushes chemists to devise new regioselective methods for their construction.

The presence of multiple halogens on the quinoline ring allows for the refinement of selective functionalization techniques. Chemists can exploit the differential reactivity of the C2-chloro and C7-bromo positions to perform sequential and controlled modifications. Methodologies that allow for the selective reaction of one halogen in the presence of the other are highly valuable. For example, palladium-catalyzed couplings often react preferentially with aryl bromides over aryl chlorides, enabling a stepwise approach to derivatization.

Role in Chemical Biology Research and Development of Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, are indispensable for bioimaging. crimsonpublishers.com

The quinoline ring possesses intrinsic fluorescence properties, making it an attractive scaffold for the design of molecular probes. crimsonpublishers.comresearchgate.netnanobioletters.com By modifying the quinoline core, researchers can develop chemosensors that detect specific ions (e.g., Zn²⁺) or probes that target particular cellular components or receptors. nanobioletters.comnih.gov The design of such probes often involves attaching a recognition moiety (e.g., a receptor ligand) to the fluorescent quinoline core, sometimes via a linker. nih.govacs.org The substituents on this compound provide multiple points for attaching such moieties, making it a plausible, though not yet documented, candidate for the development of novel molecular probes for bioimaging applications. researchgate.netacs.org

Principles of Designing Chemically Specific Molecular Tools and Probes

The design of molecular tools and probes from halogenated quinoline scaffolds is guided by a set of fundamental principles aimed at achieving high target specificity and desired functionality. These principles are crucial for developing probes that can be used to investigate biological systems with precision.

Key design considerations include:

Target Selectivity and Affinity : The primary goal is to design a molecule that interacts with a specific biological target, such as an enzyme or receptor, with high affinity and selectivity. The presence of bromine and chlorine atoms in a compound like this compound can significantly influence its binding properties through halogen bonding and by altering the electron distribution of the quinoline ring.

Physicochemical Properties : Properties such as solubility, cell permeability, and stability are critical for a probe's effectiveness in a biological environment. Halogenation can be used to fine-tune these properties. For instance, the lipophilicity of the quinoline scaffold can be modulated to control its distribution within cells and tissues.

Functional Handles : For a molecule to serve as a probe, it often requires a "handle" for detection or for attachment to other molecules. The methanol group at the 3-position of this compound provides a reactive site for further chemical modification, allowing for the introduction of fluorescent tags, affinity labels, or other reporter groups.

Minimal Perturbation : An ideal probe should not significantly perturb the biological system it is designed to study, other than its intended interaction with the target. The size and electronic properties of the halogenated quinoline core must be considered to minimize off-target effects.

The following table summarizes the key principles and their implications for the design of probes based on halogenated quinoline scaffolds.

| Design Principle | Implication for Halogenated Quinoline Probes | Example Application |

| Target Specificity | Halogen atoms can form specific interactions (halogen bonds) with protein residues, enhancing binding selectivity. | Designing kinase inhibitors that target specific ATP-binding sites. |

| Controlled Lipophilicity | The number and nature of halogen atoms can be varied to optimize cell membrane permeability. | Developing probes to study intracellular targets. |

| Chemical Reactivity | The methanol group serves as a point for covalent attachment of reporter molecules. | Synthesis of fluorescently labeled ligands for receptor imaging. |

| Photophysical Properties | The quinoline core is a fluorophore, and halogen substitution can modulate its fluorescence properties. | Creating fluorescent probes for sensing metal ions or pH changes. |

Investigation of Structure-Mechanism Relationships in Molecular Recognition

Understanding the relationship between the three-dimensional structure of a halogenated quinoline and its mechanism of molecular recognition is fundamental to rational drug design and the development of selective chemical probes. The specific arrangement of atoms in this compound dictates how it interacts with its biological targets.

Key aspects of structure-mechanism relationships include:

Hydrophobic and Pi-Stacking Interactions : The aromatic quinoline core can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. The electronic nature of the halogen substituents can modulate the strength of these interactions.

Conformational Analysis : The rotational freedom around the bond connecting the methanol group to the quinoline ring allows the molecule to adopt different conformations. Identifying the bioactive conformation—the spatial arrangement the molecule adopts when bound to its target—is crucial for understanding its mechanism of action.

Detailed structural studies, often employing techniques like X-ray crystallography and computational modeling, are essential to elucidate these interactions. The table below outlines common experimental and computational methods used to investigate structure-mechanism relationships for this class of compounds.

| Investigation Method | Information Gained | Relevance to Halogenated Quinolines |

| X-ray Crystallography | Provides a high-resolution 3D structure of the ligand-target complex, revealing specific binding interactions. | Can directly visualize halogen bonds and other non-covalent interactions between the quinoline and its target. |

| Nuclear Magnetic Resonance (NMR) | Offers insights into the solution-state structure, dynamics, and binding interfaces of molecules. | Can be used to determine the bioactive conformation and identify which parts of the molecule are involved in binding. |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). | Quantifies the energetic contributions of halogen bonding and hydrophobic interactions to the binding event. |

| Molecular Docking and Dynamics | Computational methods that predict the preferred binding mode and stability of the ligand-target complex. | Allows for the virtual screening of halogenated quinoline derivatives and provides hypotheses about their mechanism of action. |

Future Research Trajectories in Halogenated Quinoline Chemistry

The field of halogenated quinoline chemistry is poised for significant advancements, driven by the need for more efficient and sustainable synthetic methods and the exploration of novel chemical space. The unique substitution pattern of compounds like this compound presents both challenges and opportunities for future research.

Exploration of Underexplored Reaction Pathways and Selectivity Challenges

While classical methods for quinoline synthesis are well-established, there is a growing interest in developing novel reaction pathways that offer greater efficiency, milder conditions, and improved selectivity. For polysubstituted quinolines, achieving precise control over the placement of substituents remains a significant challenge.

Future research in this area may focus on:

Regioselective Halogenation : Developing methods for the selective introduction of bromine and chlorine atoms at specific positions on the quinoline ring, without the need for protecting groups or pre-functionalized substrates.

Late-Stage Functionalization : Creating new reactions that allow for the modification of the halogenated quinoline core at a late stage in the synthetic sequence. This would enable the rapid generation of diverse libraries of compounds for biological screening.

Orthogonal Reactivity : Exploiting the differential reactivity of the C-Br and C-Cl bonds in this compound to achieve selective transformations at either position. For example, palladium-catalyzed cross-coupling reactions could be tuned to react selectively with the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent modifications.

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future efforts in halogenated quinoline synthesis will likely prioritize methods that are both environmentally benign and economically viable.

Key areas for development include:

C-H Activation/Functionalization : Direct functionalization of the C-H bonds of the quinoline scaffold represents a highly atom-economical approach, as it avoids the need for pre-installed leaving groups. Developing catalytic systems that can selectively activate and functionalize specific C-H bonds in the presence of multiple halogen atoms is a key goal.

Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Applying flow chemistry to the synthesis of halogenated quinolines could lead to more efficient and scalable production methods.

Biocatalysis : The use of enzymes to catalyze key steps in the synthesis of quinolines is a promising green alternative to traditional chemical methods. Enzymes can offer exquisite selectivity under mild reaction conditions, reducing the environmental impact of the synthesis.

The following table summarizes emerging sustainable methodologies and their potential application in the synthesis of complex quinolines.

| Sustainable Methodology | Principle | Potential Application to Halogenated Quinolines |

| C-H Activation | Direct conversion of C-H bonds to C-C or C-X bonds, minimizing waste. | Selective introduction of functional groups onto the quinoline core without pre-functionalization. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions, often under mild conditions. | Facilitating novel bond formations and cyclization reactions to build the quinoline scaffold. |

| Flow Chemistry | Performing reactions in a continuous stream, allowing for better control and scalability. | Safer and more efficient multi-step synthesis of functionalized halogenated quinolines. |

| Biocatalysis | Employing enzymes as catalysts for high selectivity and mild reaction conditions. | Enantioselective synthesis of chiral quinoline derivatives and green oxidation/reduction steps. |

By pursuing these future research trajectories, the scientific community can unlock the full potential of halogenated quinoline scaffolds, leading to the development of novel molecular tools, therapeutic agents, and more sustainable chemical processes.

Q & A

Basic: What synthetic strategies are recommended for preparing (7-Bromo-2-chloroquinolin-3-yl)methanol, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves functionalization of the quinoline core. A plausible route includes:

- Step 1: Bromination and chlorination of a pre-formed quinoline scaffold, leveraging halogenation reagents like PBr₃ or SOCl₂ for regioselective substitution .

- Step 2: Introduction of the hydroxymethyl group (-CH₂OH) via reduction of a 3-carbaldehyde intermediate using NaBH₄ or LiAlH₄.

Optimization: - Temperature control (e.g., 0–5°C for bromination to avoid over-substitution).

- Solvent selection (e.g., DCM for halogenation, methanol/water mixtures for reductions) .

- Monitoring by TLC or HPLC to track intermediate formation.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign signals based on quinoline ring substituents. The -CH₂OH group shows a triplet near δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C). Halogens deshield adjacent protons .

- IR Spectroscopy: Confirm -OH stretch (~3200–3600 cm⁻¹) and C-Br/C-Cl stretches (550–800 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ for C₁₀H₈BrClNO, expected m/z ~288.9) .

Data Interpretation: - Compare with literature values for analogous quinoline derivatives .

Advanced: How can computational methods predict the reactivity of bromo and chloro substituents in cross-coupling reactions?

Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess leaving-group tendencies. Chlorine typically exhibits higher BDE than bromine, making C-Br more reactive in Suzuki-Miyaura couplings .

- Molecular Orbital Analysis: Evaluate electron density maps to identify nucleophilic/electrophilic sites. The 7-bromo group may act as a better electrophile than 2-chloro due to steric and electronic factors .

- Solvent Modeling: Simulate polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

Advanced: How should crystallographic data discrepancies be resolved for this compound derivatives?

Answer:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and low-temperature (100 K) measurements to minimize thermal motion artifacts .

- Refinement: Employ SHELXL for small-molecule refinement. Discrepancies in bond lengths/angles may arise from twinning; use the TWIN/BASF commands in SHELX to model twin domains .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations.

Methodological: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage: Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hygroscopicity .

- Handling: Use flame-resistant lab coats and chemical-grade gloves (nitrile/neoprene). Avoid methanol-containing solvents for long-term storage due to potential esterification .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Methodological: How can researchers identify and quantify minor impurities in synthesized this compound?

Answer:

- Chromatography:

- HPLC: Use a C18 column with methanol:water (70:30) mobile phase; UV detection at 254 nm .

- GC-MS: Derivatize the -OH group (e.g., silylation with BSTFA) to enhance volatility .

- Quantitative NMR (qNMR): Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

- Limit of Detection (LOD): Report impurities ≥0.1% as per ICH Q3A guidelines.

Advanced: What strategies mitigate competing side reactions during functionalization of the quinoline core?

Answer:

- Protection/Deprotection: Temporarily protect the -CH₂OH group with TMSCl or acetic anhydride to prevent oxidation during halogenation .

- Catalytic Systems: Use Pd(OAc)₂/XPhos for selective C-C coupling at the 7-bromo position, minimizing 2-chloro displacement .

- Kinetic Control: Optimize reaction time (e.g., ≤2 hours for bromination to avoid ring-opening byproducts).

Data Analysis: How should researchers reconcile contradictory biological activity data for analogs of this compound?

Answer:

- Meta-Analysis: Pool data from multiple assays (e.g., IC₅₀ values from enzyme inhibition vs. cell viability) using standardized protocols .

- Structural-Activity Relationships (SAR): Correlate substituent effects (e.g., electron-withdrawing halogens) with activity trends.

- Statistical Validation: Apply ANOVA or Bayesian modeling to assess significance of outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.